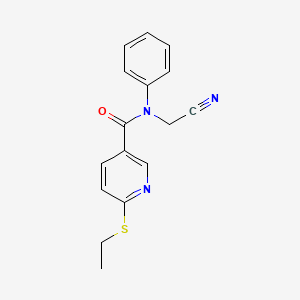

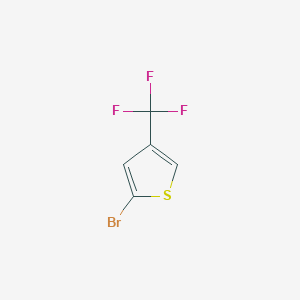

![molecular formula C10H18O4S B2521111 6-氧杂螺[4.5]癸-9-基甲磺酸盐 CAS No. 503551-89-1](/img/structure/B2521111.png)

6-氧杂螺[4.5]癸-9-基甲磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of spirocyclic compounds is a topic of interest in the field of organic chemistry due to their presence in various bioactive molecules. The first paper describes the activation of a hydroxyl group towards nucleophilic substitution, which is a common method for synthesizing functional derivatives of spirocyclic compounds. Specifically, the paper discusses the reactions of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride (MsCl) or PPh3-CBr4 system, leading to various spirocyclic derivatives depending on the substituents used .

Molecular Structure Analysis

Spirocyclic compounds are characterized by their unique molecular structures, which include a spiro linkage—a single atom that forms part of two separate rings. The molecular structure analysis of such compounds is crucial for understanding their chemical behavior and potential applications. The second paper does not directly address 6-Oxaspiro[4.5]decan-9-yl methanesulfonate but discusses the stereoselective spirocyclization of β-phenylsulfonyl dihydrofurans with γ-lactones, leading to the formation of 1,6-dioxaspiro[4,5]decanes . This indicates that the spirocyclic framework can be constructed with high stereoselectivity, which is important for the synthesis of enantiomerically pure compounds.

Chemical Reactions Analysis

The reactivity of spirocyclic compounds is influenced by the strain of the spirocyclic ring and the electronic properties of the substituents. In the first paper, the reactions of 1-azaspiro[4.4]nonanes with MsCl/NR3 or PPh3-CBr4 result in different derivatives, showcasing the versatility of spirocyclic compounds in chemical reactions . Although the exact reactions of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate are not detailed, the paper provides a foundation for understanding how similar spirocyclic methanesulfonates might react under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are determined by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate, they do offer insights into the properties of related compounds. For instance, the stereoselectivity mentioned in the synthesis of dioxaspiro[4,5]decanes suggests that these compounds could exhibit specific optical properties due to their chiral centers . Additionally, the reactivity of the spirocyclic compounds with different reagents as discussed in the first paper can imply their potential stability and reactivity under various chemical conditions .

科学研究应用

合成和化学反应

类固醇螺缩醛的重排:贝坦克尔等人(1998 年)的研究表明,还原含有 1,6-二氧杂螺[4.5]癸-10-基环系的类固醇螺缩醛甲磺酸盐衍生物可以促进重排,形成类固醇 1,6-二氧杂十氢萘或 2,2'-连二四氢呋喃衍生物。

氧杂螺骨架的形成:Mukai 等人(2002 年)报道,用 SnCl4 处理炔烃-Co2(CO)6 络合物可以高产率地形成 1-氧杂螺[4.5]癸烷、6-氧杂螺[4.5]癸烷等骨架。这突出显示了一种合成氧杂螺骨架的方法,包括与 6-氧杂螺[4.5]癸-9-基甲磺酸盐相关的骨架 (Mukai 等人,2002 年)。

衍生物的晶体结构:已经研究了与 6-氧杂螺[4.5]癸-9-基甲磺酸盐密切相关的化合物(如 2-氧代-3-苯基-1-氧杂螺[4.5]癸-3-烯-4-基 4-氯苯甲酸酯)的合成和晶体结构,提供了对这类化合物分子结构的见解 (Wang 等人,2011 年)。

油桃中的前体:研究已经确定 2-羟基-2,6,10,10-四甲基-1-氧杂螺[4.5]癸-6-烯-8-酮是白油桃汁中的前体,强调了氧杂螺化合物在生物系统中的天然存在和相关性 (Knapp 等人,1997 年)。

螺环醚合成:Young 等人(2000 年)探讨了 Amberlyst-15 催化的仲烯丙醇的分子内 SN2′ 氧杂螺环化,展示了一种合成螺环醚的方法,这与 6-氧杂螺[4.5]癸-9-基甲磺酸盐衍生物的研究相关 (Young 等人,2000 年)。

作用机制

Target of Action

The primary target of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate is the mu-opioid receptor (MOR) . This receptor is a G protein-coupled receptor (GPCR) that is extensively expressed in the central nervous system .

Mode of Action

6-Oxaspiro[4.5]decan-9-yl methanesulfonate is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation is believed to produce therapeutic analgesic effects with reduced adverse effects .

Biochemical Pathways

The activation of the mu-opioid receptor by 6-Oxaspiro[4.5]decan-9-yl methanesulfonate leads to the inhibition of tonic neural activity . This is achieved through the hydrolysis of GTP to GDP, causing cellular hyperpolarization .

Pharmacokinetics

The pharmacokinetics of 6-Oxaspiro[4Its selective activation of g protein and β-arrestin signaling pathways suggests that it may have different adme properties compared to other mor agonists .

Result of Action

The result of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate’s action is analgesia, or pain relief . By selectively activating the G protein pathway over the β-arrestin pathway, it is believed to provide the analgesic benefits of a pure opioid agonist while limiting related adverse effects mediated through the β-arrestin pathway .

安全和危害

未来方向

属性

IUPAC Name |

6-oxaspiro[4.5]decan-9-yl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4S/c1-15(11,12)14-9-4-7-13-10(8-9)5-2-3-6-10/h9H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFHSSUAQITMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCOC2(C1)CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

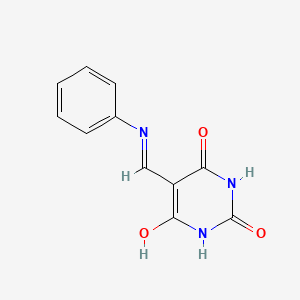

![N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521028.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2521033.png)

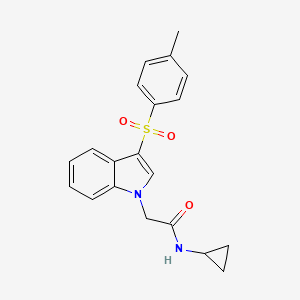

![(E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2521035.png)

![2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2521038.png)

![[1-(5-Chloro-6-fluoropyridine-3-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2521042.png)

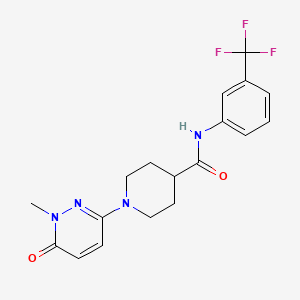

![5-bromo-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2521047.png)

![N-(3-Methoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2521052.png)